N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 4078-65-3
VCID: VC0129333
InChI: InChI=1S/C19H23NO4/c1-22-16-7-4-14(5-8-16)13-19(21)20-11-10-15-6-9-17(23-2)18(12-15)24-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide

CAS No.: 4078-65-3

Reference Standards

VCID: VC0129333

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide - 4078-65-3

CAS No. 4078-65-3
Product Name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H23NO4/c1-22-16-7-4-14(5-8-16)13-19(21)20-11-10-15-6-9-17(23-2)18(12-15)24-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)
Standard InChIKey VXBDJWHXZMSPEZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Solubility 49.4 [ug/mL]
Synonyms GS 354; N-(3,4-Dimethoxyphenethyl)-2-(p-methoxyphenyl)acetamide; N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxybenzeneacetamide;
PubChem Compound 4321627
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator